molecular formula C14H19NO2 B13886539 [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone

Katalognummer: B13886539
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: UVJGCTBDCLWLQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone typically involves the reaction of piperidine derivatives with phenylmethanone under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent . The reaction proceeds with the difunctionalization of a double bond, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Iodine(III) oxidizing agent.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.

Wirkmechanismus

The mechanism of action of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

[2-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C14H19NO2/c16-11-9-13-8-4-5-10-15(13)14(17)12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2

InChI-Schlüssel

UVJGCTBDCLWLQR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.